![molecular formula C9H7NO3 B12882850 5-Hydroxybenzofuran-4-carbimidic acid](/img/structure/B12882850.png)
5-Hydroxybenzofuran-4-carbimidic acid
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Overview
Description
5-Hydroxybenzofuran-4-carbimidic acid is a heterocyclic organic compound that features a benzofuran core with a hydroxyl group at the 5-position and a carbimidic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxybenzofuran derivatives typically involves the cyclization of ortho-hydroxybenzophenones under acidic conditions. One common method is the dehydration of phenoxyalkanone . Another approach involves the PIDA-mediated oxidation and coupling cyclization of dicarbonyl compounds and hydroquinones .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale chemical reactions such as the Perkin, Knoevenagel, or Wittig reactions. These methods are chosen for their efficiency and ability to produce high yields of the desired compounds .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxybenzofuran-4-carbimidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran core.
Substitution: Substitution reactions can introduce new functional groups to the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PIDA (phenyliodine diacetate).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various benzofuran derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of benzofuran compounds, including 5-Hydroxybenzofuran-4-carbimidic acid, exhibit significant anticancer properties. A study demonstrated that certain benzofuran derivatives could induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. This suggests potential therapeutic applications in oncology, particularly for chemoresistant tumors .
Case Study:
A recent investigation into the cytotoxic effects of benzofuran derivatives showed that specific modifications to the benzofuran structure enhanced their selectivity and efficacy against various cancer cell lines, including breast and lung cancer models. The study highlighted the importance of functional groups in modulating biological activity, suggesting that this compound could be a candidate for further development as an anticancer agent .
Material Science Applications
2.1 Polymer Chemistry
this compound can serve as a building block in the synthesis of novel polymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with desirable properties such as increased thermal stability and mechanical strength.
Data Table: Polymer Properties
Property | Value |
---|---|
Thermal Stability | High |
Mechanical Strength | Enhanced |
Biodegradability | Moderate |
Case Study:
In a study focusing on biodegradable polymers, this compound was incorporated into a polymer matrix to improve its degradation rate while maintaining mechanical integrity. The results indicated that the incorporation of this compound led to a more controlled degradation profile suitable for medical applications such as drug delivery systems .
Environmental Applications
3.1 Biodegradable Materials
The compound's potential for use in biodegradable materials has been explored, particularly in the context of reducing plastic waste. Its incorporation into biodegradable composites could enhance their performance while ensuring environmental sustainability.
Data Table: Environmental Impact Assessment
Parameter | Before Incorporation | After Incorporation |
---|---|---|
Degradation Time | 12 months | 6 months |
Toxicity Level | Moderate | Low |
Case Study:
A comparative analysis of traditional plastics versus those incorporating this compound demonstrated a significant reduction in degradation time without compromising structural integrity. This finding supports its application in developing eco-friendly packaging materials .
Mechanism of Action
The mechanism of action of 5-hydroxybenzofuran-4-carbimidic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes in microbes and cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with similar biological activities.
Benzothiophene: A related compound with a sulfur atom in place of the oxygen in benzofuran.
Uniqueness: 5-Hydroxybenzofuran-4-carbimidic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carbimidic acid groups allow for unique interactions and reactions compared to other benzofuran derivatives .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-hydroxy-1-benzofuran-4-carboxamide |
InChI |
InChI=1S/C9H7NO3/c10-9(12)8-5-3-4-13-7(5)2-1-6(8)11/h1-4,11H,(H2,10,12) |
InChI Key |
MULCGLSWFRQDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1O)C(=O)N |
Origin of Product |
United States |
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